3-(Bromodifluoromethyl)fluorobenzene
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Overview
Description
3-(Bromodifluoromethyl)fluorobenzene is an organic compound with the molecular formula C7H4BrF3 It is a derivative of fluorobenzene, where one hydrogen atom is replaced by a bromodifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Bromodifluoromethyl)fluorobenzene can be synthesized through several methods. One common approach involves the bromination of difluoromethylbenzene under controlled conditions. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Bromodifluoromethyl)fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromodifluoromethyl group can yield difluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents (e.g., ethanol or water) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of difluoromethyl-substituted benzene derivatives.
Oxidation: Production of difluoromethyl ketones or carboxylic acids.
Reduction: Generation of difluoromethyl-substituted benzene derivatives.
Scientific Research Applications
3-(Bromodifluoromethyl)fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, especially in the design of fluorinated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Bromodifluoromethyl)fluorobenzene involves its interaction with specific molecular targets and pathways. The bromodifluoromethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity towards biological targets. Additionally, the presence of fluorine atoms enhances the compound’s metabolic stability and lipophilicity, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromodifluoromethyl)benzene
- 3-(Bromodifluoromethyl)chlorobenzene
- 3-(Bromodifluoromethyl)iodobenzene
Uniqueness
3-(Bromodifluoromethyl)fluorobenzene stands out due to the presence of both bromine and fluorine atoms, which impart unique chemical and physical properties. The combination of these halogens enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
Properties
IUPAC Name |
1-[bromo(difluoro)methyl]-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-7(10,11)5-2-1-3-6(9)4-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPMMAYMXBPOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749932-19-2 |
Source
|
Record name | 3-(bromodifluoromethyl)fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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